N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
Description
N-(1-(Thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic small molecule featuring a 2-oxoindoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 6-position with a 2-(o-tolyloxy)acetamide moiety. The thiophene ring introduces electron-rich aromaticity, while the o-tolyloxy group (ortho-methyl-substituted phenoxy) contributes steric bulk and moderate lipophilicity.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-15-5-2-3-6-19(15)27-14-21(25)23-17-9-8-16-10-11-24(18(16)13-17)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKDLUOXSRNZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride This intermediate is then reacted with indoline-6-ylamine under controlled conditions to form the indoline-thiophene conjugate
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced derivatives of the compound.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Analogues of 2-Oxoindoline Derivatives
lists multiple 2-oxoindoline derivatives with varied substituents. Key comparisons include:
Key Findings :
- The thiophene-2-carbonyl group in the target compound likely enhances π-π stacking compared to non-aromatic acyl groups (e.g., compound 2) .
Quinoline-Linked Acetamide Derivatives
highlights (E)-2-(substituted-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamides, such as compound 52 (IC₅₀ = 5.503 µM).
Key Findings :
- Quinoline’s planar structure (e.g., compound 52) may improve intercalation with protein targets but reduce blood-brain barrier permeability compared to the smaller o-tolyloxy group .
Piperidine- and Indole-Containing Analogues
and describe compounds like N-(3-cyano-4-(indolin-1-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide and N-(2-(tert-butyl)phenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
| Feature | Target Compound | Piperidine/Indole Analogues |
|---|---|---|
| Acetamide Side Chain | o-Tolyloxy | Piperidin-4-ylidene or tert-butyl |
| Steric Effects | Moderate (ortho-methyl) | High (tert-butyl) |
| Pharmacokinetics | Likely moderate solubility | High lipophilicity (tert-butyl) |
Key Findings :
Cyclopropanecarbonyl and Thiophene Comparison
briefly references N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide , differing only in the 1-position substituent (cyclopropane vs. thiophene).
| Feature | Target Compound | Cyclopropanecarbonyl Analog |
|---|---|---|
| 1-Position Group | Thiophene-2-carbonyl | Cyclopropanecarbonyl |
| Electronic Effects | Aromatic, π-conjugated | Non-aromatic, strained ring |
| Conformational Impact | Planar structure | Possible ring strain-induced twist |
Key Findings :
- The thiophene’s aromaticity may improve binding to flat enzymatic pockets, while the cyclopropane’s strain could induce unique conformational interactions .
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety linked to a thiophene-2-carbonyl group and an o-tolyloxy acetamide. Its molecular formula is , with a molecular weight of approximately 425.45 g/mol. The unique arrangement of functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C21H19N3O5S |
| Molecular Weight | 425.45 g/mol |
| IUPAC Name | N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(o-tolyloxy)acetamide |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various pathways, including apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, possibly by inhibiting cyclooxygenase (COX) enzymes.
- Antiviral Activity : Investigations into its antiviral properties indicate efficacy against certain viral strains, although further studies are needed to elucidate the mechanisms involved.
The mechanisms underlying the biological activity of this compound involve:
- Receptor Interaction : The indole moiety is known to interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes, such as COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
- Oxidative Stress Modulation : By modulating oxidative stress levels within cells, it may contribute to protective effects against cellular damage.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity Study :
-
Anti-inflammatory Effects :
- In another study focused on inflammatory models, this compound significantly reduced edema in animal models when compared to control groups. The anti-inflammatory effects were linked to decreased levels of cytokines such as TNF-alpha and IL-6.
-
Antiviral Research :
- Preliminary antiviral studies indicated that the compound exhibited activity against specific viral strains in vitro, suggesting potential for further development as an antiviral agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
